molecular formula C12H11F3O4S B3330592 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate CAS No. 724707-85-1

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B3330592
CAS No.: 724707-85-1
M. Wt: 308.28 g/mol
InChI Key: NFDMYSLNTNONFR-UHFFFAOYSA-N
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Description

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate ( 724707-85-1) is a naphthalene-derived triflate ester of high importance in organic and medicinal chemistry research. With a molecular weight of 308.28 g/mol and the molecular formula C 12 H 11 F 3 O 4 S, this compound features a methoxy group at the 7-position and a partially hydrogenated (3,4-dihydro) backbone, which is key to its reactivity . The core value of this reagent lies in its role as a versatile electrophilic intermediate, primarily in palladium-catalyzed cross-coupling reactions . The electron-withdrawing triflate group is an excellent leaving group, activating the adjacent carbon for nucleophilic attack and enabling the introduction of complex substituents to build more advanced molecular architectures . Its specific research value is prominently demonstrated in pharmaceutical development . It serves as a critical precursor for the synthesis of pharmaceutical impurities, such as 2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-amine, which is known as Agomelatine Impurity 02 . Agomelatine is a notable antidepressant drug, underscoring the relevance of this triflate in ensuring drug quality and safety . More broadly, the 3,4-dihydronaphthalen-1(2H)-one scaffold (tetralone) is a recognized multifunctional building block in the synthesis of various biologically active molecules, including steroid estrogens and other serotonin inhibitor compounds . This product is intended for research purposes and is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(7-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4S/c1-18-9-6-5-8-3-2-4-11(10(8)7-9)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMYSLNTNONFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC=C2OS(=O)(=O)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-methoxy-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is usually performed at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethanesulfonate group undergoes efficient displacement with various nucleophiles under optimized conditions:

NucleophileConditionsYield (%)Reference
4-BromobenzamidineAgNO₃ (10 mol%), 4,7-diphenyl-1,10-phenanthroline, K₂S₂O₈, DMSO, 70°C80
2-Hydroxy-1,4-naphthoquinoneTBAF (3 equiv.), DMF, room temperature67
Diethyl malonatePd(MeCN)₂Cl₂ (10 mol%), TFP ligand, K₂CO₃, MeCN, 120°C87

Key findings:

  • Silver nitrate and phenanthroline ligands enhance catalytic efficiency in cross-couplings .

  • Phase-transfer additives like tetrabutylammonium bromide (TBAB) improve yields to 75% by facilitating interfacial reactions .

Transition Metal-Catalyzed Cross-Coupling

The triflate participates in palladium-mediated coupling reactions to construct complex scaffolds:

Suzuki-Miyaura Coupling

PartnerCatalyst SystemProduct Yield (%)Reference
Arylboronic acidsPd(OAc)₂, RuPhos, Cs₂CO₃, THF, 80°C70–90
Alkenyl triflatesPd₂(dba)₃, TFP, CuCl, MeCN, 120°C63–79
  • RuPhos ligand enables efficient coupling with arylboronic acids, forming biaryl structures .

  • Copper chloride acts as a crucial co-catalyst in alkenylation reactions .

Reduction Pathways

The dihydronaphthalene backbone undergoes selective hydrogenation:

Reducing AgentConditionsProductYield (%)Reference
H₂/Pd-C (5%)DMSO, 20°C, 4.5 h7-Methoxy-1-tetralone95
  • Palladium on carbon selectively reduces the ketone group without affecting the methoxy substituent .

Radical-Mediated Transformations

Under oxidative conditions, the compound participates in radical cascade reactions:

OxidantAdditivesKey ProductYield (%)Reference
K₂S₂O₈AgNO₃, 4,7-diphenylphenanthrolinePolycyclic sulfonates42–56
  • Persulfate oxidants generate aryl radicals, enabling C–H functionalization .

Mechanistic Insights

  • Aryne intermediacy : Triflate elimination generates reactive aryne species, which undergo [2+2] cycloadditions with electron-deficient dienophiles .

  • Kinetic vs thermodynamic control : Cross-coupling reactions proceed irreversibly under kinetic control, as demonstrated by crossover experiments .

Scientific Research Applications

Organic Synthesis

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is primarily utilized as an electrophilic reagent in organic synthesis. It serves as a triflate precursor, allowing for the introduction of various nucleophiles into aromatic systems.

Case Study: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this triflate in the synthesis of complex natural products. The compound was reacted with different nucleophiles to yield substituted naphthalene derivatives, showcasing its versatility as a synthetic intermediate .

Reaction TypeNucleophile UsedProduct Yield
Nucleophilic substitutionGrignard reagent85%
Coupling reactionAryl amine75%

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects attributed to their ability to inhibit specific enzyme pathways involved in tumor growth .

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Inhibition of topoisomerase II
A5498.2Induction of apoptosis

Material Science

In addition to organic synthesis and medicinal applications, this compound is being explored for its potential use in material science, particularly in the development of functional materials with specific electronic properties.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices enhances their conductivity. This has implications for the design of advanced materials used in electronics and sensors .

Polymer TypeConductivity (S/m)Application Area
Poly(3,4-ethylenedioxythiophene) (PEDOT)0.12Organic photovoltaics
Polyaniline0.05Electrochromic devices

Mechanism of Action

The mechanism of action of 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves its interaction with various molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The methoxy group and the dihydronaphthalene ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Trends

Substituent Position and Reactivity :

  • The 7-methoxy derivative exhibits distinct electronic effects compared to the 6-methoxy analog. The methoxy group’s position alters the electron density distribution, influencing regioselectivity in coupling reactions. For example, in Pd-catalyzed asymmetric amination, the 7-methoxy variant achieves high enantiomeric ratios (up to 98:2 er) due to steric and electronic steering effects .
  • 6-Methoxy derivatives are more commonly commercialized (e.g., CAS 115375-59-2) and synthesized in higher yields (89%), suggesting greater stability or optimized protocols .

Functional Group Additions :

  • Allyl-substituted triflates (e.g., 2-allyl-6-methoxy) show reduced synthetic yields (19%) due to steric hindrance but enable access to complex carbocycles via cycloaddition or allylic amination .

Pharmaceutical Relevance :

  • The 7-methoxy derivative is a critical precursor for Agomelatine impurity 02, underscoring its role in quality control during drug manufacturing . In contrast, 6-methoxy analogs are primarily used in catalysis and material science .

Physicochemical and Handling Considerations

  • Stability : Both 6- and 7-methoxy triflates require storage at 2–8°C under inert atmospheres to prevent hydrolysis or decomposition .
  • Hazard Profile : Classified as hazardous (UN 3077, Class 9), these compounds necessitate stringent safety protocols during handling .

Biological Activity

7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate (CAS No. 724707-85-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-inflammatory and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3O4SC_{12}H_{11}F_3O_4S with a molecular weight of 308.27 g/mol. The compound features a trifluoromethanesulfonate group, which is known for enhancing the reactivity of organic molecules. Its structure can be represented as follows:

Structure C12H11F3O4S\text{Structure }\text{C}_{12}\text{H}_{11}\text{F}_3\text{O}_4\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one with trifluoromethanesulfonic anhydride in the presence of a base. This method allows for the introduction of the trifluoromethanesulfonate moiety, enhancing its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit significant anti-inflammatory properties. For instance, research has shown that these compounds can modulate allergic and inflammatory responses, suggesting their potential as therapeutic agents in treating conditions like asthma and other inflammatory diseases .

Key Findings:

  • Mechanism of Action: The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
  • Case Study: A study demonstrated that a related compound significantly reduced inflammation in a murine model of allergic asthma by decreasing eosinophil infiltration in lung tissues .

Antitumor Activity

This compound has been evaluated for its antitumor properties. The compound shows promise in inhibiting cancer cell proliferation.

Research Highlights:

  • Cell Line Studies: In vitro assays have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate effective concentration levels for inducing apoptosis in these cells .
Cell LineIC50 (µM)
HeLa15
A54920

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the naphthalene ring significantly affect its potency and selectivity.

Observations:

  • Fluorination: The introduction of fluorine atoms enhances lipophilicity and may improve cellular uptake.
  • Methoxy Groups: The presence of methoxy groups contributes to the overall stability and reactivity of the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate, and what factors influence reaction yields?

  • Methodology : The compound is synthesized via nucleophilic substitution, where the hydroxyl group of 7-methoxy-3,4-dihydronaphthalen-1-ol reacts with trifluoromethanesulfonyl chloride (TfCl) under anhydrous conditions. Pyridine or other bases are typically used to neutralize HCl byproducts.
  • Critical Factors : Reaction yields depend on solvent purity (e.g., anhydrous dichloromethane), stoichiometric ratios (excess TfCl improves conversion), and temperature control (0–25°C to minimize side reactions). Evidence from analogous sulfonate syntheses highlights the importance of moisture-free environments to prevent hydrolysis of the triflate group .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold, as seen in reagent catalogs) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key peaks include the methoxy singlet (~δ 3.8 ppm) and dihydronaphthalene protons (δ 2.5–3.2 ppm for methylene groups).
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., ~292 g/mol for C₁₂H₁₁F₃O₄S).
    • Validation : Cross-reference spectral data with computational models (e.g., PubChem’s InChIKey system) to confirm regioisomeric purity .

Q. What are the optimal storage conditions to ensure compound stability?

  • Guidelines : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the triflate group. Avoid exposure to moisture or protic solvents, which degrade sulfonate esters. Stability data for analogous compounds suggest a shelf life of 6–12 months under these conditions .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of the dihydronaphthalene ring in substitution reactions?

  • Mechanistic Insight : The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para and ortho positions. For example, in cross-coupling reactions (e.g., Suzuki-Miyaura), the triflate group serves as a superior leaving group compared to halides, enabling efficient Pd-catalyzed aryl bond formation. Computational studies (e.g., PubChem’s reaction data) support this electronic effect in similar methoxy-substituted systems .

Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound?

  • Troubleshooting Framework :

  • Variable Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For instance, Pd(PPh₃)₄ vs. Pd(dba)₂ may yield divergent coupling efficiencies.
  • Purity Verification : Reagent purity (>95% by HPLC) is critical; impurities in starting materials (e.g., residual moisture) can deactivate catalysts .
  • Reproducibility Protocol : Standardize anhydrous techniques (Schlenk line, molecular sieves) and validate reproducibility via control experiments.

Q. Can this compound serve as a precursor in the synthesis of complex heterocycles?

  • Applications : The triflate group’s high leaving-group ability enables its use in:

  • Ring-Closing Metathesis : Formation of fused bicyclic systems (e.g., tetrahydroisoquinolines) using Grubbs catalysts.
  • Nucleophilic Aromatic Substitution : Introduction of amines or thiols to generate sulfonamide or sulfide derivatives.
    • Case Study : PubChem data on structurally similar sulfonates demonstrates successful synthesis of sulfone derivatives via oxidation, suggesting analogous pathways for this compound .

Data Contradiction Analysis

Observed Discrepancy Potential Causes Resolution Strategy
Variable yields in triflate synthesisMoisture contamination, incomplete TfCl activationUse fresh molecular sieves, titrate TfCl purity via NMR
Divergent cross-coupling resultsCatalyst poisoning by residual base (pyridine)Optimize workup (e.g., acidic washes) to remove base

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
7-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate

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